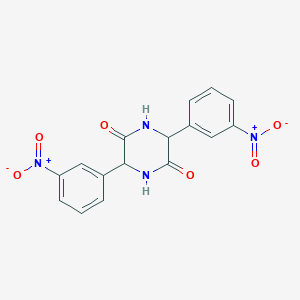

3,6-bis(3-nitrophenyl)piperazine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Piperazine-2,5-diones are a class of organic compounds that contain a piperazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . They are used in the synthesis of a variety of biologically active compounds and drugs .

Synthesis Analysis

Piperazine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A new four-component post-Ugi transformation process has also been studied, which provides an efficient access to biologically active piperazine-2,5-dione derivatives in high yield .Molecular Structure Analysis

The molecular structure of piperazine-2,5-diones consists of a six-membered ring with two nitrogen atoms and four carbon atoms. The exact structure would depend on the specific substituents attached to the piperazine ring .Chemical Reactions Analysis

Piperazine-2,5-diones can undergo a variety of chemical reactions, depending on the specific substituents present. For example, they can participate in cyclization reactions, Ugi reactions, and ring-opening reactions .Orientations Futures

Mécanisme D'action

Target of Action

It has been suggested that similar compounds may interact with cancer-related target proteins, including the epidermal growth factor receptor 2 (her2) and estrogen receptor alpha (erα) .

Mode of Action

Docking analysis of similar compounds has shown reasonable docking scores with anti-breast cancer target proteins , suggesting that these compounds may interact with these proteins and induce changes that could potentially inhibit cancer cell proliferation.

Biochemical Pathways

Given its potential interaction with her2 and erα , it may influence pathways related to cell proliferation and survival, particularly in the context of cancer.

Result of Action

Based on its potential interaction with her2 and erα , it may have effects on cell proliferation and survival, particularly in cancer cells.

Analyse Biochimique

Biochemical Properties

It is known that it can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific conditions of the biochemical reaction .

Cellular Effects

The effects of 3,6-bis(3-nitrophenyl)piperazine-2,5-dione on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is known to interact with certain enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with certain transporters or binding proteins, and it may have effects on its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by certain targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

3,6-bis(3-nitrophenyl)piperazine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O6/c21-15-13(9-3-1-5-11(7-9)19(23)24)17-16(22)14(18-15)10-4-2-6-12(8-10)20(25)26/h1-8,13-14H,(H,17,22)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMHGCKHRXNRDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2C(=O)NC(C(=O)N2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(5-chloro-2-methylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-(propan-2-yl)acetamide](/img/structure/B6455771.png)

![3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[1-(4-methylphenyl)ethyl]propanamide](/img/structure/B6455772.png)

![2-(3,5-dimethoxyphenyl)-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6455782.png)

![2-(2,5-dimethylphenyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6455795.png)

![2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B6455803.png)

![3-[(2,2-dimethoxyethyl)amino]-4-{[(4-fluorophenyl)methyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B6455813.png)

![5-(cyclohexylmethyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6455820.png)

![3-methyl-2-[3-(morpholin-4-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B6455834.png)

![2-(5-chloro-2-methylphenyl)-4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6455843.png)

![3-benzyl-2-[(cyclopropylmethyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6455848.png)

![3-cyclopentyl-1-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]urea](/img/structure/B6455853.png)